molecular formula C14H17NO3S B5615973 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone

1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone

Cat. No. B5615973
M. Wt: 279.36 g/mol
InChI Key: FRBHMIDEEQJRCM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields.

Mechanism of Action

The mechanism of action of 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone is not fully understood, but it is believed to act through multiple pathways. 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been shown to inhibit the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also scavenges free radicals and reduces oxidative stress, which contributes to its antioxidant activity. Additionally, 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. In vivo studies have shown that 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone can reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone in lab experiments is its high purity, which allows for accurate and reproducible results. 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone is its cost, as it is a relatively expensive compound compared to other chemicals commonly used in lab experiments.

Future Directions

There are several future directions for research on 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone. One potential area of investigation is its use in combination with other compounds to enhance its therapeutic effects. Another area of research is the development of new synthesis methods to improve the yield and purity of 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone. Additionally, further studies are needed to elucidate the mechanism of action of 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone involves the condensation of 2-acetylthiophene with 2-aminoethanol, followed by the addition of methyl iodide and potassium carbonate. The product is then subjected to a reaction with butyraldehyde to obtain 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone. This method has been optimized to achieve a high yield of 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone with purity greater than 95%.

Scientific Research Applications

1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been found to enhance plant growth and improve crop yield by increasing the activity of antioxidant enzymes and reducing oxidative stress. In materials science, 1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and magnetism.

properties

IUPAC Name

(1Z)-1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2-ylidene]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-10(17)8-14-15(6-7-16)12-9-11(18-2)4-5-13(12)19-14/h4-5,8-9,16H,3,6-7H2,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBHMIDEEQJRCM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C1N(C2=C(S1)C=CC(=C2)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone

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